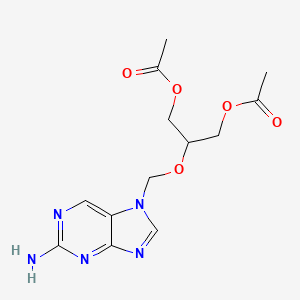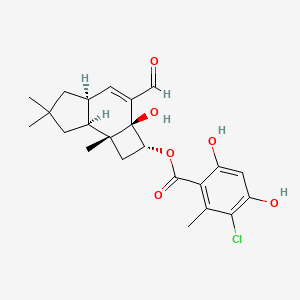![molecular formula C19H22FN5O4 B1242492 7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)
7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-131112, also known as CI-990, is a novel fluoroquinolone antibiotic. It is primarily used for its potent activity against anaerobic bacteria. This compound is a prodrug, which means it is metabolized in the body to produce its active form, PD-131628 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-131112 involves multiple steps, starting from the appropriate fluoroquinolone precursorThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of PD-131112 follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves stringent control of reaction conditions, including temperature, pressure, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
PD-131112 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of PD-131112 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
PD-131112 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of fluoroquinolone antibiotics.
Biology: It is used to investigate the effects of fluoroquinolones on bacterial cells and their mechanisms of resistance.
Medicine: It is explored for its potential use in treating infections caused by anaerobic bacteria.
Industry: It is used in the development of new antibacterial agents and in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
PD-131112 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, PD-131112 prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
PD-131112 is compared with other fluoroquinolones such as ciprofloxacin, clinafloxacin, and PD-138312. While all these compounds share a similar mechanism of action, PD-131112 is unique in its potent activity against anaerobic bacteria. This makes it particularly useful in treating infections where anaerobic bacteria are involved .
List of Similar Compounds
- Ciprofloxacin
- Clinafloxacin
- PD-138312
- PD-140248
Properties
Molecular Formula |
C19H22FN5O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN5O4/c1-9(21)18(27)22-10-4-5-24(7-10)17-14(20)6-12-15(26)13(19(28)29)8-25(11-2-3-11)16(12)23-17/h6,8-11H,2-5,7,21H2,1H3,(H,22,27)(H,28,29)/t9-,10-/m0/s1 |
InChI Key |
ZVZRDFTXNAZBOX-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N |
Synonyms |
CI-990 PD 131112 PD-131112 PD131112 S-(R*,R*)-7-3-(2-amino-1-oxopropyl)amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Disodium;hydroxy-[[hydroxy(oxido)phosphoryl]-(4-methylsulfanylphenyl)sulfanylmethyl]phosphinate](/img/structure/B1242412.png)





![(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242421.png)

![Sulfonato-thiacalix[4]arene](/img/structure/B1242425.png)

![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1242427.png)
![1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol](/img/structure/B1242428.png)
